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Compound of Interest

Compound Name: Quinazoline-8-carbaldehyde

Cat. No.: B2922675 Get Quote

An In-Depth Technical Guide to Quinazoline-8-carbaldehyde: Properties, Synthesis, and

Applications

Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry and materials science,

widely recognized as a "privileged structure" due to its ability to interact with a diverse range of

biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a

pyrimidine ring, is present in over 200 naturally occurring alkaloids and numerous synthetic

compounds with significant pharmacological activities.[1][3] Its derivatives have demonstrated

a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial,

and anticonvulsant properties.[4][5]

Among the vast library of quinazoline derivatives, Quinazoline-8-carbaldehyde emerges as a

particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde

group at the 8-position of the quinazoline core, provides a versatile handle for constructing

more complex molecules. The strategic placement of the aldehyde on the benzene ring, rather

than the pyrimidine ring, influences its electronic properties and reactivity, making it a sought-

after building block in targeted drug discovery and the development of advanced organic

materials.

This technical guide offers a comprehensive overview of Quinazoline-8-carbaldehyde for

researchers, chemists, and professionals in drug development. It delves into its core chemical
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properties, outlines a practical synthetic approach, explores its reactivity, and highlights its key

applications, providing a foundational understanding of this important molecule.

Part 1: Molecular Structure and Physicochemical
Properties
Structural Elucidation
Quinazoline-8-carbaldehyde consists of a planar quinazoline ring system with a formyl

(aldehyde) group substituted at the C8 position. This substitution is on the carbocyclic

(benzene) portion of the fused heterocycle.

IUPAC Name: Quinazoline-8-carbaldehyde

CAS Number: 1823899-37-1

Molecular Formula: C₉H₆N₂O[6]

Canonical SMILES: C1=CC=C2C(=C1C=O)N=CN=C2

Physicochemical Properties
The key physicochemical properties of Quinazoline-8-carbaldehyde are summarized below,

providing essential data for its handling, storage, and use in experimental settings.

Property Value Reference(s)

Molecular Weight 158.16 g/mol

Appearance
Crystalline compound / Light

yellow solid
[3]

Melting Point 190-195 °C

Solubility
Limited solubility in common

organic solvents.

Storage Conditions
Light-sensitive, store at 2-8 °C

in amber glassware.
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Spectroscopic Profile (Predicted)
While specific, published experimental spectra for Quinazoline-8-carbaldehyde are not readily

available, a predicted spectroscopic profile can be derived from its structure and data from

analogous compounds like quinoline-8-carbaldehyde and other quinazoline derivatives.[7][8]

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx.

7.5-9.5 ppm). The aldehyde proton (–CHO) would appear as a sharp singlet at a significantly

downfield shift, typically between 9.8 and 10.5 ppm. The protons on the quinazoline core

would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets)

characteristic of a substituted aromatic system.

¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde

carbonyl carbon, expected around 190-195 ppm. Aromatic carbons would resonate in the

120-155 ppm range.

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a strong C=O

stretch for the aldehyde at approximately 1700-1710 cm⁻¹ and C-H stretching for the

aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching

vibrations would appear in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a

prominent molecular ion (M⁺) peak at m/z = 158.16. Common fragmentation patterns would

involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Part 2: Synthesis and Reactivity
Synthetic Strategy: Oxidation of 8-Methylquinazoline
A prevalent and logical method for the synthesis of aromatic aldehydes is the selective

oxidation of the corresponding methyl-substituted precursor. This approach is efficient and

avoids the harsh conditions sometimes required for direct formylation of an aromatic ring. The

proposed synthesis of Quinazoline-8-carbaldehyde is via the oxidation of 8-

methylquinazoline, a transformation for which selenium dioxide (SeO₂) is a classic and effective

reagent.
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8-Methylquinazoline Selenium Dioxide (SeO₂) Adduct

 Oxidation 
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Caption: Proposed synthetic workflow for Quinazoline-8-carbaldehyde.

Experimental Protocol: Synthesis of Quinazoline-8-
carbaldehyde
The following is a representative protocol based on established selenium dioxide oxidation

procedures for methyl-substituted heterocycles.

Objective: To synthesize Quinazoline-8-carbaldehyde from 8-methylquinazoline.

Reagents & Materials:

8-Methylquinazoline

Selenium Dioxide (SeO₂)

1,4-Dioxane (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Standard laboratory glassware and reflux apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 8-methylquinazoline (1 equivalent) and anhydrous 1,4-dioxane. Stir until the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2922675?utm_src=pdf-body-img
https://www.benchchem.com/product/b2922675?utm_src=pdf-body
https://www.benchchem.com/product/b2922675?utm_src=pdf-body
https://www.benchchem.com/product/b2922675?utm_src=pdf-body
https://www.benchchem.com/product/b2922675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2922675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


starting material is fully dissolved.

Rationale: Dioxane is an excellent solvent for this reaction due to its high boiling point,

which allows the reaction to be conducted at the elevated temperatures required for SeO₂

oxidation, and its ability to dissolve both the organic substrate and the oxidant to some

extent.

Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 equivalents) portion-

wise.

Rationale: A slight excess of the oxidant ensures complete conversion of the starting

material. Portion-wise addition helps to control any initial exotherm.

Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this

temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Rationale: The high temperature is necessary to overcome the activation energy for the

benzylic C-H bond oxidation. TLC monitoring prevents over-reaction and determines the

point of maximum product formation.

Workup and Extraction: After cooling to room temperature, filter the mixture through a pad of

Celite to remove the black selenium byproduct. Rinse the filter pad with DCM.

Rationale: Filtration removes insoluble inorganic byproducts.

Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially

with water and saturated aqueous NaHCO₃ solution to remove any acidic impurities.

Rationale: The aqueous washes remove any remaining water-soluble impurities and

neutralize trace acids.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Rationale: Removal of residual water is crucial before final purification.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel,

using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

pure Quinazoline-8-carbaldehyde.

Rationale: Chromatography separates the desired product from unreacted starting

material and any organic side products, yielding the final compound in high purity.

Chemical Reactivity
The reactivity of Quinazoline-8-carbaldehyde is dominated by the aldehyde functional group

and influenced by the electronic nature of the quinazoline core.

Reactions of the Aldehyde Group: The aldehyde is a versatile electrophile and can undergo a

wide array of transformations. These include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-

(aminomethyl)quinazolines.

Condensation Reactions: Forms Schiff bases (imines) with primary amines, hydrazones

with hydrazine derivatives, and oximes with hydroxylamine. These reactions are

fundamental for elaborating the structure in drug discovery.[5][9]

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon

chain at the 8-position.

Oxidation/Reduction: Can be easily oxidized to quinazoline-8-carboxylic acid using agents

like potassium permanganate or reduced to 8-(hydroxymethyl)quinazoline with sodium

borohydride.

Reactivity of the Quinazoline Core: The quinazoline ring itself is relatively stable. Electrophilic

substitution on the benzene ring is directed by the two nitrogen atoms and the aldehyde. The

C8 position is generally one of the most reactive sites toward electrophiles in the parent

quinazoline system.[3][10] The presence of the deactivating aldehyde group at this position

would make further electrophilic substitution on the benzene ring less favorable. Nucleophilic

attack is favored at the C4 and C2 positions of the pyrimidine ring.[3]
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Part 3: Applications in Research and Development
Quinazoline-8-carbaldehyde serves as a high-value intermediate, primarily in the fields of

medicinal chemistry and materials science.

Keystone Intermediate in Medicinal Chemistry
The quinazoline framework is central to many targeted therapies, especially kinase inhibitors

used in oncology.[11][12] Quinazoline-8-carbaldehyde is an ideal starting point for creating

libraries of novel drug candidates.

Synthesis of Kinase Inhibitors: The aldehyde group can be used to install pharmacophores

that form crucial hydrogen bonds or covalent interactions within the active site of a target

enzyme, such as a protein kinase. For example, it can be converted into an amine, alcohol,

or other functional group designed to interact with specific amino acid residues.

Scaffold for Bioactive Molecules: Beyond cancer, quinazoline derivatives are explored for a

multitude of diseases.[1][4] The aldehyde at C8 allows for the systematic modification of the

molecule to optimize its activity, selectivity, and pharmacokinetic properties (ADME).

Drug Synthesis Biological Target

Quinazoline-8-
carbaldehyde

Reductive Amination
(with R-NH₂)

Novel Kinase
Inhibitor Candidate Kinase Active Site

Binding &
Inhibition

Click to download full resolution via product page

Caption: Role of Quinazoline-8-carbaldehyde in kinase inhibitor synthesis.

Building Block for Organic Electronics
In materials science, electron-deficient heterocyclic compounds are valuable for creating n-type

organic semiconductors.
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Electron-Transport Materials: Derivatives of Quinazoline-8-carbaldehyde have been

investigated for use in organic photovoltaics (OPVs) and organic light-emitting diodes

(OLEDs). The electron-withdrawing nature of both the quinazoline core and the aldehyde

group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level,

facilitating efficient electron injection and transport. The rigid, planar structure of the

quinazoline scaffold promotes molecular packing and enhances charge mobility in the solid

state.

Part 4: Handling, Storage, and Safety
Safety: Quinazoline-8-carbaldehyde is a chemical irritant. It may cause skin, eye, and

respiratory tract irritation. Standard laboratory safety precautions, including the use of

personal protective equipment (gloves, safety glasses, lab coat), are required. Work should

be conducted in a well-ventilated fume hood.

Storage: The compound is noted to be light-sensitive. To prevent degradation, it should be

stored in a tightly sealed, amber-colored vial at refrigerated temperatures (2-8 °C).

Conclusion
Quinazoline-8-carbaldehyde is more than just another chemical reagent; it is a strategic

building block that bridges fundamental organic synthesis with applied science. Its combination

of a privileged heterocyclic core and a reactive aldehyde handle makes it an enabling tool for

innovation. For medicinal chemists, it offers a reliable platform for developing next-generation

targeted therapeutics. For materials scientists, it provides a rigid, electron-deficient scaffold for

creating novel organic electronic materials. A thorough understanding of its properties,

synthesis, and reactivity is therefore essential for any researcher aiming to leverage the vast

potential of the quinazoline chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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